(R)-tert-Butyl 1-isobutyrylpyrrolidin-3-ylcarbamate
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Overview
Description
®-tert-Butyl 1-isobutyrylpyrrolidin-3-ylcarbamate is a chiral compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and materials science. The compound’s unique structure and properties make it a subject of interest in scientific research and industrial applications.
Mechanism of Action
Target of Action
The primary target of the compound ®-tert-Butyl 1-isobutyrylpyrrolidin-3-ylcarbamate is Cytochrome P450 2D6 (CYP2D6) . CYP2D6 is an important enzyme involved in the metabolism of many pharmaceutical drugs.
Mode of Action
The compound acts as an inhibitor of CYP2D6 . By binding to the active site of the enzyme, it prevents the enzyme from catalyzing its normal reactions. This can alter the metabolism of drugs that are substrates of CYP2D6.
Result of Action
The primary result of the compound’s action is the inhibition of CYP2D6, which can lead to altered drug metabolism . This can potentially result in increased concentrations of certain drugs in the body, which could enhance their therapeutic effects but also increase the risk of adverse effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 1-isobutyrylpyrrolidin-3-ylcarbamate typically involves the reaction of ®-tert-Butyl pyrrolidine-3-carboxylate with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and environmental considerations. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 1-isobutyrylpyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives with altered functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a halogen or alkyl group.
Scientific Research Applications
Chemistry
In chemistry, ®-tert-Butyl 1-isobutyrylpyrrolidin-3-ylcarbamate is used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology
The compound may be studied for its potential biological activity. Carbamates are known to interact with enzymes and receptors, making them candidates for drug development.
Medicine
In medicine, derivatives of ®-tert-Butyl 1-isobutyrylpyrrolidin-3-ylcarbamate could be explored for therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry
Industrially, the compound might be used in the production of polymers, coatings, and other materials due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protective group properties.
Isobutyrylpyrrolidine: Shares the pyrrolidine ring but lacks the carbamate group.
Chiral carbamates: Other chiral carbamates with different substituents.
Uniqueness
®-tert-Butyl 1-isobutyrylpyrrolidin-3-ylcarbamate is unique due to its specific combination of a chiral center, a pyrrolidine ring, and a carbamate group. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications.
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-(2-methylpropanoyl)pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-9(2)11(16)15-7-6-10(8-15)14-12(17)18-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,17)/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXXAAPSSKSRTC-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC(C1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)N1CC[C@H](C1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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